1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine
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Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine is a compound that features a unique bicyclic structure combined with a triazole ring. This combination of structural motifs imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{bicyclo[221]heptan-2-yl}-1H-1,2,3-triazol-4-amine typically involves a multi-step process One common synthetic route starts with the preparation of the bicyclo[221]heptane core, which can be achieved through a Diels-Alder reactionIndustrial production methods may involve optimization of these steps to ensure high yield and purity under scalable conditions .
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by the presence of a leaving group.
Common Reagents and Conditions: Typical reagents include azides, alkynes, and copper catalysts for the click reaction. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine exerts its effects is often related to its ability to bind to specific molecular targets. The triazole ring can form strong interactions with metal ions and other electron-deficient species, while the bicyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine can be compared to other compounds with similar structures:
1-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-one: This compound features a similar bicyclic core but lacks the triazole ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)triazol-4-amine |
InChI |
InChI=1S/C9H14N4/c10-9-5-13(12-11-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4,10H2 |
InChI Key |
QQWDVJHZQZAUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=C(N=N3)N |
Origin of Product |
United States |
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